REACTION_CXSMILES
|
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5]([O-:11])(=[O:10])[CH2:6][C:7]([O-:9])=[O:8].[Na+].[Na+].Cl[C:15]1[CH:20]=CC=C[CH:16]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:5]([O:11][CH2:20][CH:15]=[CH2:16])(=[O:10])[CH2:6][C:7]([O:9][CH2:1][CH:2]=[CH2:3])=[O:8] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
7.65 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 3½ hours at 100° C., the mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with tert-butyl methyl ether (2×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)OCC=C)(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |